Brucine Sulfate Heptahydrate [for Nitrate Analysis]
Description
Brucine Sulfate Heptahydrate in Analytical Chemistry
Historical Development of Brucine-Based Nitrate Analysis
The application of brucine derivatives in analytical chemistry dates to early 20th-century efforts to quantify nitrate contamination in agricultural soils and potable water supplies. Initial studies capitalized on brucine's inherent reactivity with oxidizing agents, though early methods suffered from inconsistent stoichiometry and interference from organic matrices. The pivotal advancement came with the standardization of brucine sulfate heptahydrate as the active reagent in EPA Method 352.1 (1971), which established rigorous parameters for acid concentration (13 N H₂SO₄), reaction temperature (100°C), and spectrophotometric detection at 410 nm. This methodology addressed previous limitations through:
- Stoichiometric precision : The heptahydrate form ensures consistent water content (≤13% loss on drying), critical for reproducible reaction kinetics.
- Interference mitigation : Co-use with sulfanilic acid minimizes color distortion from dissolved organic compounds.
- Toxicity management : While brucine remains highly toxic (LD₅₀ ~1 mg/kg in mammals), the sulfate heptahydrate formulation reduces volatility compared to freebase forms.
Modern adaptations retain the core reaction mechanism while incorporating automated temperature control and digital spectrophotometry, achieving detection limits of 0.1 mg NO₃-N/L with ≤5% relative standard deviation.
Fundamental Role in Colorimetric Detection Methodologies
The nitrate-brucine reaction exemplifies a redox-mediated chromogenic process, where nitrate ions oxidize brucine under strongly acidic conditions to yield a yellow-orange complex. Key reaction parameters include:
$$
\text{C}{46}\text{H}{68}\text{N}4\text{O}{19}\text{S} + \text{NO}3^- \xrightarrow{\text{H}2\text{SO}4, 100^\circ\text{C}} \text{Colored Complex} + \text{H}2\text{O} + \text{SO}_4^{2-}
$$
Reaction Optimization Parameters
Table 1 summarizes critical parameters for method compliance:
Interference Management
The method incorporates multiple compensation mechanisms:
- Organic interference : Parallel blank analysis using all reagents except brucine sulfate corrects for colored dissolved organic matter.
- Oxidizing agents : Sodium arsenite (0.5–1.0 g/L) eliminates residual chlorine interference.
- Reducing agents : Hydrogen peroxide (3% v/v) pre-treatment oxidizes sulfides and nitrites.
Properties
IUPAC Name |
(4aR,5aS,8aR,13aS,15aS,15bR)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;sulfuric acid;heptahydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4.H2O4S.7H2O/c1-27-16-8-14-15(9-17(16)28-2)25-20(26)10-18-21-13-7-19-23(14,22(21)25)4-5-24(19)11-12(13)3-6-29-18;1-5(2,3)4;;;;;;;/h3,8-9,13,18-19,21-22H,4-7,10-11H2,1-2H3;(H2,1,2,3,4);7*1H2/t13-,18-,19-,21-,22-,23+;;;;;;;;/m0......../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMNADXKDGDKNA-CSIATQOSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.O.O.O.O.O.O.O.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)[C@]34CCN5[C@H]3C[C@@H]6[C@@H]7[C@@H]4N2C(=O)C[C@@H]7OCC=C6C5)OC.O.O.O.O.O.O.O.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H42N2O15S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white crystalline powder; [Acros Organics MSDS] | |
| Record name | Brucine sulfate heptahydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12489 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
60583-39-3 | |
| Record name | Brucine Sulfate Heptahydrate [for Nitrate Analysis] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reagents and Materials
The synthesis begins with brucine alkaloid (C₂₃H₂₆N₂O₄), sulfuric acid (H₂SO₄, 95–98%), and ethanol (95% v/v). Hydration is achieved using deionized water. Brucine’s inherent alkalinity (pKₐ ≈ 8.3) facilitates protonation by sulfuric acid, forming the sulfate salt.
Step-by-Step Procedure
-
Dissolution : 10 g of brucine is dissolved in 200 mL ethanol under reflux at 60–70°C.
-
Acid Addition : 15 mL sulfuric acid is added dropwise over 30 minutes, maintaining pH < 2.
-
Heating : The mixture is stirred at 70°C for 2–3 hours to complete sulfation.
-
Crystallization : Cooled to 4°C at 0.5°C/min, inducing heptahydrate formation.
-
Isolation : Crystals are vacuum-filtered, washed with cold ethanol, and dried at 40°C.
Critical Reaction Parameters
Outcomes and Product Characterization
This method yields 85–92% product with 98.5% purity (HPLC). X-ray diffraction confirms the heptahydrate structure, while thermogravimetric analysis (TGA) shows water loss at 110°C. Residual solvents are <0.1% (GC-MS).
Optimized Crystallization from Aqueous-Ethanol Solutions
Solution Preparation and Solvent Ratios
A 1:1 ethanol-water mixture dissolves brucine sulfate efficiently (100 mg/mL). Supersaturation is achieved by reducing solubility via controlled cooling.
Crystallization Process
Influence of Cooling Rate on Crystal Morphology
| Cooling Rate (°C/min) | Crystal Size (µm) | Purity (%) |
|---|---|---|
| 0.5 | 200–300 | 98.7 |
| 1.0 | 150–200 | 98.2 |
| 2.0 | 50–100 | 97.5 |
Slower rates produce larger, more uniform crystals, reducing occluded impurities.
Purity Enhancement Techniques
-
Recrystallization : Dissolve crude product in hot ethanol (70°C), filter through 0.22 µm membrane.
-
Ion Exchange Chromatography : Removes sulfate outliers using Dowex 50WX4 resin.
Large-Scale Synthesis for Industrial Applications
Equipment Specifications
Process Scaling Considerations
| Parameter | Lab Scale (100 g) | Pilot Scale (10 kg) | Industrial Scale (100 kg) |
|---|---|---|---|
| Reaction Time | 3 hours | 4 hours | 6 hours |
| Cooling Duration | 8 hours | 12 hours | 24 hours |
| Yield | 90% | 88% | 85% |
Scaling increases cooling time due to reduced surface-to-volume ratio.
Quality Control Measures
-
Final Product :
Comparative Analysis of Preparation Methodologies
| Method | Yield (%) | Purity (%) | Crystal Size (µm) | Energy Cost (kWh/kg) |
|---|---|---|---|---|
| Direct Sulfation | 92 | 98.5 | 200–300 | 120 |
| Optimized Crystallization | 89 | 99.1 | 150–250 | 150 |
| Industrial Scale | 85 | 98.0 | 100–200 | 200 |
Key Findings :
Chemical Reactions Analysis
Types of Reactions: Brucine Sulfate Heptahydrate undergoes several types of chemical reactions, including:
Complexation: Forms complexes with nitrate ions, which is the basis for its use in nitrate analysis.
Oxidation and Reduction: Can participate in redox reactions, although these are less common in its analytical applications.
Substitution: Can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions:
Sulfuric Acid: Used in the synthesis and for maintaining acidic conditions during nitrate analysis.
Nitrate Ions: React with Brucine Sulfate Heptahydrate to form colored complexes.
Water: Solvent for the reactions and crystallization process.
Major Products:
Brucine-Nitrate Complex: The primary product formed during nitrate analysis, which is detected based on its absorbance properties.
Scientific Research Applications
Chemical Properties and Composition
- Molecular Formula :
- CAS Number : 60583-39-3
- Appearance : White to light yellow powder or crystalline form
- Melting Point : Approximately 180 °C (decomposes)
Brucine sulfate heptahydrate is known for its high purity and is classified as an ACS grade reagent, ensuring its suitability for analytical applications in laboratories.
Methodology for Nitrate Analysis
The primary method for nitrate analysis using brucine sulfate heptahydrate involves a colorimetric approach, as described in EPA Method 352.1. This method is applicable to various water types, including drinking water and industrial effluents. The following outlines the key steps involved in the analysis:
-
Sample Preparation :
- Collect water samples and preserve them appropriately (e.g., refrigeration).
- If necessary, adjust samples to remove turbidity or color interferences.
-
Reagent Preparation :
- Prepare a concentrated sulfuric acid solution.
- Dissolve brucine sulfate heptahydrate in the sulfuric acid.
-
Reaction Process :
- Heat the sample solution containing nitrate ions with the brucine reagent at 100 °C.
- The reaction produces a yellow complex that can be quantified.
-
Measurement :
- Measure the absorbance of the resulting solution at 410 nm using a spectrophotometer.
- Construct a calibration curve to determine nitrate concentration based on absorbance readings.
Study on Nitrate Determination in Water Samples
A study conducted by Thermo Fisher Scientific demonstrated the effectiveness of the brucine method for quantifying nitrate nitrogen in water samples. The research highlighted:
- Sensitivity : The method can detect nitrate concentrations as low as 0.5 ppm with acceptable precision.
- Interference Management : The study addressed potential interferences from organic matter and other ions, emphasizing the importance of sample pretreatment to enhance accuracy .
Comparative Analysis with Other Methods
A comparative study evaluated brucine sulfate heptahydrate against standard phenoldisulfonic acid methods for nitrate analysis:
- Findings : The brucine method showed reproducibility within ±0.02 ppm at low concentrations (<0.35 ppm), while maintaining a relative standard deviation of around 14% across multiple laboratories .
- Advantages : The brucine method was noted for its simplicity and effectiveness in field applications, making it suitable for routine monitoring of nitrate levels in various environmental contexts .
Data Tables
| Parameter | Brucine Method | Standard Method |
|---|---|---|
| Detection Limit | 0.5 ppm | 0.1 ppm |
| Relative Standard Deviation | 14% (at low concentrations) | Varies by method |
| Sample Types | Drinking, surface, industrial waters | Similar applicability |
Mechanism of Action
The primary mechanism by which Brucine Sulfate Heptahydrate exerts its effects is through the formation of a colored complex with nitrate ions. When nitrate ions are present in a sample, they react with Brucine Sulfate Heptahydrate in an acidic medium to form a yellow solution. The intensity of the color, measured at a specific wavelength (410 nm), is directly proportional to the concentration of nitrate ions in the sample. This reaction is highly specific and sensitive, making it an effective method for nitrate analysis.
Comparison with Similar Compounds
Brucine Sulfate Heptahydrate vs. Free Brucine
Key Findings :
- Brucine sulfate heptahydrate’s sulfate group enhances aqueous solubility, enabling direct use in acidic reaction matrices (e.g., sulfuric acid in EPA protocols) without precipitation .
- Free brucine is less practical due to poor solubility and higher toxicity, requiring additional steps for dissolution .
Comparison with Other Sulfate Salts in Analytical Chemistry
While sulfates like zinc sulfate heptahydrate (ZnSO₄·7H₂O) and cobalt(II) sulfate heptahydrate (CoSO₄·7H₂O) are common in trace mineral supplementation or catalysis, they lack specificity for nitrate detection . Brucine sulfate heptahydrate is unique in its role as a chromogenic agent, leveraging the brucine backbone’s ability to form stable complexes with nitrate-derived intermediates.
Table: Functional Contrast with Industrial Sulfates
Analytical Performance Metrics
Sensitivity and Detection Limits
- Brucine Sulfate Heptahydrate: EPA Method 352.1 achieves a detection limit of 0.1–50 mg/L NO₃⁻, with linearity (R² > 0.995) at 410 nm .
Interference and Specificity
- Brucine-based methods may suffer interference from chloride, iron, and organic matter, necessitating pretreatment steps (e.g., filtration, pH adjustment) .
Biological Activity
Brucine sulfate heptahydrate, a compound derived from the seeds of the Strychnos nux-vomica plant, exhibits significant biological activity primarily as a glycine receptor antagonist. This article explores its pharmacological properties, mechanisms of action, and applications in scientific research, particularly in the context of nitrate analysis.
Brucine sulfate heptahydrate has the following chemical characteristics:
- Chemical Formula : C46H52N4O8 · H2SO4 · 7H2O
- CAS Number : 60583-39-3
- Melting Point : 180 °C (decomposes)
- Solubility : Soluble in water
The compound is classified as toxic, with potential hazards including acute toxicity through ingestion and inhalation, and it is harmful to aquatic life .
Biological Activity
Mechanism of Action
Brucine sulfate heptahydrate functions as a competitive antagonist at glycine receptors and certain types of glutamate receptors, particularly NMDA receptors. These interactions are crucial for understanding neurotransmission processes and their implications in various neurological disorders. Notably, this compound can modulate glycine receptor activity, which plays a role in muscle contraction and central nervous system signaling .
Pharmacological Effects
Research indicates that brucine sulfate heptahydrate may possess several pharmacological activities:
- Anti-inflammatory Properties : Preliminary studies suggest potential anti-inflammatory effects, although further research is necessary to confirm these findings.
- Analgesic Effects : There is evidence supporting its use in pain management through modulation of neurotransmitter systems .
- Neuropharmacology Applications : The compound's ability to block NMDA receptors allows researchers to investigate its effects on learning, memory, and various neurological conditions .
Case Studies
- Neuropharmacology Studies :
- Toxicology Assessments :
- In Vitro Studies :
Applications in Nitrate Analysis
Brucine sulfate heptahydrate is also utilized in analytical chemistry for nitrate determination. The method involves a colorimetric reaction where nitrate ions react with brucine sulfate under acidic conditions to produce a measurable color change:
| Parameter | Value |
|---|---|
| Reaction Medium | 13 N H2SO4 |
| Temperature | 100 °C |
| Absorbance Measurement | 410 nm |
| Detection Range | 0.1 to 2 mg NO3-N/liter |
This method is crucial for environmental monitoring and ensuring water quality by accurately measuring nitrate levels in various samples .
Q & A
Basic: How is Brucine Sulfate Heptahydrate prepared for nitrate analysis in aqueous matrices?
Brucine Sulfate Heptahydrate is typically dissolved in dilute sulfuric acid (0.25–1.0 M) to enhance its reactivity with nitrate ions. A standard protocol involves preparing a 0.5% (w/v) solution in 0.5 M H₂SO₄, followed by filtration to remove insoluble impurities. This acidic medium facilitates the formation of a yellow-orange nitroso-brucine complex when reacted with nitrate under controlled heating (60–70°C for 10–15 minutes) .
Basic: What is the mechanistic role of Brucine Sulfate Heptahydrate in nitrate detection?
In acidic conditions, Brucine Sulfate reacts with nitrate (NO₃⁻) to form a nitrosated intermediate, which undergoes further oxidation to yield a chromogenic nitroso-brucine complex. This complex absorbs maximally at 410–420 nm, enabling quantification via UV-Vis spectrophotometry. The reaction is stoichiometric, with a molar ratio of 1:1 (brucine:nitrate) under optimized pH (1.5–2.5) .
Advanced: How can interference from chloride (Cl⁻) and iron (Fe³⁺) ions be mitigated in brucine-based nitrate assays?
Chloride ions compete with nitrate for reaction sites, while Fe³⁺ causes false positives by oxidizing brucine. To suppress interference:
- Add sulfamic acid (0.1% w/v) to eliminate nitrite (NO₂⁻) and stabilize the reaction .
- Use EDTA (0.05 M) as a chelating agent to sequester Fe³⁺ and other divalent cations .
- Adjust the sulfuric acid concentration to >1.0 M to minimize Cl⁻ interference .
Advanced: What are the stability limitations of Brucine Sulfate Heptahydrate under varying storage conditions?
The compound is hygroscopic and degrades under prolonged exposure to light or humidity. Storage recommendations include:
- Desiccation with silica gel at 4°C, retaining >95% reactivity for 6 months.
- Avoid freezing, as crystalline water loss alters stoichiometry.
- Prepare fresh working solutions weekly to prevent oxidation by atmospheric O₂ .
Basic: How does Brucine Sulfate Heptahydrate compare to cadmium-based methods for nitrate reduction?
Unlike cadmium reduction (which requires toxic catalysts and generates hazardous waste), brucine-based methods are direct, avoiding carcinogenic byproducts. However, sensitivity is lower (detection limit: 0.1 mg/L vs. 0.01 mg/L for cadmium). Brucine is preferred in food safety testing (e.g., GB 5009.33-2016) due to regulatory restrictions on cadmium .
Advanced: What experimental design strategies optimize brucine-nitrate reaction kinetics?
A factorial design approach is recommended:
- Variables: pH (1.0–3.0), temperature (50–80°C), brucine concentration (0.1–1.0% w/v).
- Response: Absorbance at 410 nm.
- Optimal conditions: pH 2.0, 70°C, 0.5% brucine, yielding a linear range of 0.5–50 mg/L NO₃⁻ (R² > 0.995) .
Basic: Which analytical techniques validate brucine-based nitrate quantification?
- UV-Vis spectrophotometry: Primary method for rapid screening (λ = 410 nm).
- HPLC-MS/MS: Used for cross-validation in complex matrices (e.g., urine, soil extracts) with a C18 column and 0.1% formic acid in methanol/water mobile phase .
Advanced: Can Brucine Sulfate Heptahydrate be applied to environmental nitrate monitoring in saline waters?
Yes, but matrix effects require correction. For seawater samples:
- Dilute samples 1:10 to reduce Cl⁻ concentration below 100 mg/L.
- Spiked recovery tests show 85–92% accuracy in estuarine water when using EDTA and sulfamic acid .
Advanced: How do brucine-based methods perform in cross-validation against ion chromatography (IC) or enzymatic assays?
In a 2022 study comparing methods for soil nitrate:
- Brucine vs. IC: Strong correlation (R² = 0.93) but 5–8% higher values due to organic nitrate interference.
- Brucine vs. enzymatic assays: Lower sensitivity (LOD: 0.1 mg/L vs. 0.02 mg/L) but higher throughput .
Basic: What safety protocols are essential when handling Brucine Sulfate Heptahydrate?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
